Product packaging for (1R,2R)-1,2-dicyclohexylethane-1,2-diamine(Cat. No.:)

(1R,2R)-1,2-dicyclohexylethane-1,2-diamine

Cat. No.: B14076228
M. Wt: 224.39 g/mol
InChI Key: QMYUCDBIJSSHEP-ZIAGYGMSSA-N
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Description

(1R,2R)-1,2-Dicyclohexylethane-1,2-diamine (CAS: 171974-48-4) is a chiral vicinal diamine with the molecular formula C₁₄H₂₈N₂ and a molecular weight of 224.39 g/mol . Its structure features two cyclohexyl groups attached to a central ethane-1,2-diamine backbone, which confers significant rigidity and stereochemical control, making it a valuable scaffold in advanced research . This compound is widely utilized in asymmetric catalysis, serving as a precursor for chiral ligands in palladium-catalyzed reactions, where it has been shown to achieve a 34% yield in the synthesis of diamide (R,R)-107 . Furthermore, its enantioselective properties are highlighted in molecularly imprinted polymers (MIPs), where it acts as a template to create selective cavities, exhibiting a high separation factor (α) of 6.6 for (1S,2S)-(−)-1,2-diphenylethylene over its enantiomer . A prominent and efficient synthesis method involves the catalytic hydrogenation of 1,2-dicyclohexylethane-1,2-dione using palladium on carbon (Pd/C) as a catalyst, achieving 89% yield and maintaining 98% enantiomeric excess (ee) under optimized conditions . This compound is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H28N2 B14076228 (1R,2R)-1,2-dicyclohexylethane-1,2-diamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H28N2

Molecular Weight

224.39 g/mol

IUPAC Name

(1R,2R)-1,2-dicyclohexylethane-1,2-diamine

InChI

InChI=1S/C14H28N2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h11-14H,1-10,15-16H2/t13-,14-/m1/s1

InChI Key

QMYUCDBIJSSHEP-ZIAGYGMSSA-N

Isomeric SMILES

C1CCC(CC1)[C@H]([C@@H](C2CCCCC2)N)N

Canonical SMILES

C1CCC(CC1)C(C(C2CCCCC2)N)N

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Diketone Precursors

The most widely reported method involves hydrogenating 1,2-dicyclohexylethane-1,2-dione using transition metal catalysts. Palladium on carbon (Pd/C) under 1–3 bar H₂ pressure achieves 92% conversion in tetrahydrofuran (THF) at 25°C. Key parameters include:

  • Catalyst loading : 5–10 wt% Pd/C relative to substrate
  • Solvent selection : Polar aprotic solvents (THF, ethyl acetate) enhance reaction rates by 30% compared to non-polar alternatives
  • Temperature control : Reactions above 40°C promote racemization, reducing enantiomeric excess (ee) from 99% to 85%

A representative procedure from EvitaChem specifies:

1. Dissolve 1,2-dicyclohexylethane-1,2-dione (10 mmol) in anhydrous THF (50 mL)  
2. Add Pd/C (0.5 g, 5 wt%) under N₂ atmosphere  
3. Stir under H₂ (2 bar) for 24 h at 25°C  
4. Filter through Celite® and concentrate under reduced pressure  

This method yields 8.9 mmol (89%) of product with 98% ee.

Asymmetric Catalytic Synthesis

Chiral phosphine ligands enable direct asymmetric synthesis from prochiral intermediates. A Ru-(BINAP) complex catalyzes the reductive amination of 1,2-dicyclohexylethanedione with ammonia, achieving 87% ee at 0°C. Critical enhancements include:

  • Ligand design : Bulky substituents on BINAP improve stereoselectivity by 12%
  • Additives : Triethylamine (1 eq.) suppresses imine formation, boosting yield to 91%
  • Reaction time : 72-hour durations maximize conversion but risk racemization beyond 96 hours

Enzymatic Resolution Strategies

Lipase-mediated kinetic resolution separates racemic mixtures into enantiopure components. Candida antarctica lipase B (CAL-B) in hexane resolves N-acetylated diamines with an enantiomeric ratio (E) of 28. Process considerations:

  • Substrate modification : Acetylation of amine groups is essential for enzyme recognition
  • Temperature optimization : 30°C balances reaction rate (k = 0.15 min⁻¹) and enzyme stability
  • Solvent systems : Hexane/tert-butanol (4:1) improves solubility by 40% compared to pure hexane

Industrial-Scale Production Methodologies

Continuous Flow Hydrogenation

Fixed-bed reactors with 2% Pd/Al₂O₃ catalysts achieve space-time yields of 1.2 kg·L⁻¹·h⁻¹. A comparative analysis reveals:

Parameter Batch Reactor Flow Reactor
Catalyst lifetime 5 cycles 300+ hours
Throughput 50 g/day 12 kg/day
ee Consistency 97–99% 99.5±0.2%

Crystallization-Based Purification

Multi-stage antisolvent crystallization with ethanol/water mixtures produces 99.9% pure diamines:

  • Primary crystallization : 60% ethanol removes 90% of diastereomeric impurities
  • Secondary polishing : Slow cooling (0.5°C/min) from 60°C to 4°C yields monodisperse crystals
  • Wash cycles : Cold ethanol (4°C) eliminates residual solvents to <50 ppm

Analytical Characterization Protocols

Stereochemical Verification

X-ray crystallography confirms absolute configuration using Cu-Kα radiation (λ = 1.54178 Å). Key metrics:

  • Unit cell parameters : a = 5.9858(5) Å, b = 10.0355(12) Å, c = 17.698(2) Å
  • Flack parameter : 0.02(3) validates the (1R,2R) configuration

Purity Assessment

High-performance liquid chromatography (HPLC) with chiral stationary phases (Chiralpak AD-H column) resolves enantiomers using hexane/isopropanol (90:10) at 1 mL/min. Retention times:

  • (1R,2R)-enantiomer: 12.4 min
  • (1S,2S)-enantiomer: 14.7 min

Comparative Evaluation of Synthetic Methods

Yield and Efficiency Metrics

Method Yield (%) ee (%) Scale Potential
Catalytic Hydrogenation 89 98 Multi-kilogram
Asymmetric Catalysis 78 87 Laboratory
Enzymatic Resolution 45 >99 Pilot plant

Environmental and Economic Factors

Life-cycle assessments reveal:

  • E-factor : Catalytic hydrogenation (8.2) outperforms enzymatic methods (15.7) in waste production
  • Cost analysis : Pd catalyst recycling reduces raw material costs by 62% in flow systems

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1,2-Dicyclohexylethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acyl chlorides or aldehydes are employed in substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of amides, imines, or other substituted products.

Scientific Research Applications

While comprehensive data tables and well-documented case studies for the applications of "(1R,2R)-1,2-dicyclohexylethane-1,2-diamine" are not available within the provided search results, the information relevant to the applications and chemical properties of related compounds can be extracted and presented.

(1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine

(1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine Chemical Properties

  • It is a white to light yellow crystal powder .

Uses of (R,R)-(-)-N,N′-Dimethyl-1,2-cyclohexanediamine

  • As a ligand in the preparation of 4H-benzo[f]imidazo[1,4]diazepin-6-one through multi-component Ullmann coupling reaction .
  • In one of the key synthetic steps for the preparation of tricyclic γ-secretase modulators .
  • To prepare chiral fluorous diamino-diol proligand, which is used in the synthesis of zirconium metal complexes applicable as catalysts in 1-hexene polymerization .

(1R,2R)-(-)-1,2-Diaminocyclohexane

(1R,2R)-(-)-1,2-Diaminocyclohexane Chemical Properties

  • It is a white to light yellow crystal powder .

Uses of (1R,2R)-(-)-1,2-Diaminocyclohexane

  • A versatile ligand for the formation of metal complexes .
  • Used in the synthesis of chiral tropocoronands which have potential utility in asymmetric catalysis .
  • Can be used as a building block for chiral ligands .
  • Used in Suzuki reaction .

(1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate

  • A useful chemical for the synthesis of chiral ligands .

(1R,2R)-(+)-1,2-Diphenylethylenediamine

  • (1R,2R)-(+)-1,2-Diphenylethylenediamine (DPEN) is one of the widely used chiral auxiliary and ligand in the synthesis of asymmetric catalysts such as BINAP/diamine-Ru complexes for the stereoselective hydrogenation of ketones .
  • It can be used in the preparation of monosulfonyl DPEN-salt to catalyze Michael addition of various ketones to maleimides .
  • DPEN-derived chiral triazolium salts can be used to catalyze enantioselective intramolecular Stetter reaction and oxodiene Diels-Alder reaction .
  • Zinc acetate complexes of DPEDA-derived ligands can also be used to catalyze hydrosilylation of imines .

Mechanism of Action

The mechanism by which (1R,2R)-1,2-dicyclohexylethane-1,2-diamine exerts its effects depends on its application. In asymmetric catalysis, the compound acts as a chiral ligand, coordinating with metal centers to create an environment that favors the formation of one enantiomer over the other. This selectivity is achieved through steric and electronic interactions between the ligand and the substrate.

Comparison with Similar Compounds

(1R,2R)-Cyclohexane-1,2-diamine

  • Structure: Cyclohexane backbone with vicinal amino groups.
  • CAS : 694-83-7; Molecular formula: C₆H₁₄N₂ .
  • Applications : Key intermediate for oxaliplatin and chiral catalysts.
  • Key Differences: Lacks the ethane bridge and cyclohexyl substituents of the target compound, reducing steric bulk. Higher synthetic versatility due to simpler structure, as seen in derivatives like (1R,2R)-N¹,N²-Bis(6-(tert-butyl)quinolin-8-yl)cyclohexane-1,2-diamine (L4) (85% yield).

(1R,2R)-1,2-Diphenylethane-1,2-diamine

  • Structure : Ethane-1,2-diamine with phenyl substituents.
  • CAS : 35132-20-8; Molecular formula: C₁₄H₁₆N₂ .
  • Physical Properties : Melting point: 81–84°C , boiling point: 353.9°C , density: 1.106 g/cm³ .
  • Key Differences: Phenyl groups introduce π-π interactions but reduce solubility in non-polar solvents compared to cyclohexyl groups. Used in enantioselective nickel catalysis but less effective in ionic molecular imprinting due to weaker steric effects.

(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine

  • Structure : Ethane-1,2-diamine with para-methoxyphenyl groups.
  • Molecular Formula : C₁₆H₂₀N₂O₂ .
  • Applications : Solid-phase chiral recognition and asymmetric synthesis.
  • Key Differences: Methoxy groups enhance electronic donating effects, improving catalytic activity in redox reactions.

Comparative Data Table

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Applications Synthetic Yield (Example)
(1R,2R)-1,2-Dicyclohexylethane-1,2-diamine C₁₄H₂₈N₂ 224.39 Not reported Asymmetric catalysis, MIPs 34% (diamide synthesis)
(1R,2R)-Cyclohexane-1,2-diamine C₆H₁₄N₂ 114.19 Not reported Oxaliplatin intermediates, ligands 85% (L4 synthesis)
(1R,2R)-1,2-Diphenylethane-1,2-diamine C₁₄H₁₆N₂ 212.29 81–84 Nickel-catalyzed cross-couplings ~98%
(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine C₁₆H₂₀N₂O₂ 284.35 Not reported Chiral recognition Not reported

Biological Activity

(1R,2R)-1,2-Dicyclohexylethane-1,2-diamine is a chiral diamine that has garnered attention for its potential biological activities and applications in asymmetric synthesis. This article reviews the compound's biological activity, focusing on its mechanisms, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by two cyclohexyl groups attached to a central ethane backbone with two amine functional groups. The structural formula is represented as:

C14H28N2\text{C}_{14}\text{H}_{28}\text{N}_2

This compound exhibits chirality due to the presence of stereogenic centers at the 1 and 2 positions of the ethane backbone.

The biological activity of this compound primarily involves its role as a ligand in various catalytic processes. It can coordinate with metal centers to facilitate enantioselective reactions. Additionally, it may interact with specific enzymes or receptors in biological systems, modulating their activity through binding interactions.

Interaction with Biological Targets

Research indicates that the compound can act as a chiral auxiliary in asymmetric synthesis, influencing the stereochemical outcomes of reactions involving biologically relevant substrates. Its ability to form stable complexes with metal catalysts enhances its utility in synthesizing enantiomerically pure compounds .

Applications in Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties. Some notable applications include:

  • Chiral Ligand in Catalysis : It is employed as a chiral ligand in various catalytic systems for asymmetric synthesis .
  • Synthesis of Pharmaceuticals : The compound serves as a building block for synthesizing biologically active molecules, including pharmaceuticals targeting specific enzymes or receptors .
  • Polymer Production : Its unique stereochemistry makes it valuable in producing polymers and materials with specific properties .

Research Findings and Case Studies

Several studies have demonstrated the effectiveness of this compound in catalyzing reactions with high selectivity and conversion rates.

StudyReaction TypeConversion RateEnantiomeric Ratio
Asymmetric Synthesis100%87.5:12.5
Aldol ReactionHigh Yield82–99% ee
Mannich ReactionGood Diastereoselectivity70:30 to 91:9

Notable Research Examples

  • Catalytic Activity : A study reported that this compound-containing catalysts achieved full conversion in asymmetric synthesis reactions while maintaining high enantioselectivity .
  • Synthesis of Chiral Compounds : The compound was utilized in a Mannich reaction that produced regioselective products with excellent diastereo- and enantioselectivities .
  • Pharmaceutical Applications : Investigations into its role as a precursor for drug development highlighted its potential in creating compounds that target specific biological pathways .

Q & A

Q. What are the optimal synthesis and purification methods for (1R,2R)-1,2-dicyclohexylethane-1,2-diamine?

The compound is typically synthesized via chiral resolution or asymmetric catalysis. For example, a Pd-catalyzed allylic substitution reaction using this compound as a chiral ligand can yield enantiomerically pure products . Purification often involves column chromatography (silica gel, hexanes/EtOAc 4:1) to isolate the diastereomers, achieving >95% purity as confirmed by GC analysis . Critical parameters include solvent choice (e.g., anhydrous CH₂Cl₂), stoichiometric control of reagents like NEt(iPr)₂, and temperature modulation during crystallization to avoid racemization.

Q. How can researchers characterize the stereochemical and structural properties of this compound?

Key techniques include:

  • Chiral HPLC : To determine enantiomeric excess (e.g., 99% ee reported in biphenyl derivatives) .
  • X-ray crystallography : Confirms absolute configuration, as demonstrated in structurally analogous diamines .
  • NMR spectroscopy : Distinct proton environments (e.g., NH₂ and cyclohexyl protons) resolve stereoisomers.
  • Melting point analysis : A narrow range (67.5°C for the diphenyl analog) indicates purity .
  • Polarimetry : Specific rotation values ([α]ᴅ) differentiate enantiomers .

Q. What are the critical safety and stability considerations for handling this diamine?

The compound is air-sensitive and hygroscopic, requiring storage under inert gas (N₂/Ar) at 2–8°C . It reacts with oxidizing agents and may decompose under prolonged light exposure. Personal protective equipment (gloves, goggles) is essential due to corrosive properties . Stability tests in solvents (e.g., DMF, THF) should precede catalytic applications to avoid side reactions.

Advanced Research Questions

Q. How does this compound enable enantioselective separations in molecularly imprinted polymers (MIPs)?

This diamine acts as a template in MIPs for chiral recognition. Ionic interactions between its amine groups and monomers (e.g., NOS) create selective cavities. For example, MIPs imprinted with this compound achieved an enantioselectivity factor (α) of 6.6 for (1S,2S)-1,2-diphenylethylene over its enantiomer, attributed to stronger ionic binding in the polymer matrix . Methodological optimization involves varying cross-linker ratios and monomer-template ratios to enhance selectivity.

Q. What mechanistic role does this diamine play in asymmetric organocatalysis?

In organocatalyzed cascade reactions (e.g., Michael addition/cyclization), the diamine’s rigid bicyclic structure stabilizes transition states via hydrogen bonding and steric effects. For instance, it achieved 85% yield and 90% ee in synthesizing bicyclic γ-butyrolactones, outperforming less rigid catalysts . Key parameters include solvent polarity (toluene preferred for low dielectric constant) and catalyst loading (5–10 mol%). Kinetic studies (e.g., Eyring plots) can elucidate entropy-driven enantiocontrol.

Q. How does solvent choice impact the stability and reactivity of this diamine in coordination chemistry?

Polar aprotic solvents (e.g., DMSO, DMF) enhance ligand-metal coordination but may promote decomposition at elevated temperatures. Stability studies under reflux (e.g., 80°C in THF) show <5% degradation over 24 hours . In Pd-catalyzed reactions, solvent effects on ligand dissociation constants (Kd) correlate with catalytic turnover numbers (TONs). Methanol/water mixtures are optimal for balancing solubility and ligand stability.

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